6-Hydroxybenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
6-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol This compound is known for its unique structure, which includes a benzene ring fused with an isoxazole ring, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzohydrazide with glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxybenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 6-hydroxybenzo[d]isoxazole-3-methanol.
Substitution: Formation of 6-alkoxybenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
6-Hydroxybenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxybenzo[d]isoxazole-3-methanol
- 6-Oxo-benzo[d]isoxazole-3-carboxylic acid
- 6-Alkoxybenzo[d]isoxazole-3-carboxylic acid
Uniqueness
6-Hydroxybenzo[d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
6-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)13-9-7(5)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
GRUOYPTYLLULMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2C(=O)O |
Origin of Product |
United States |
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